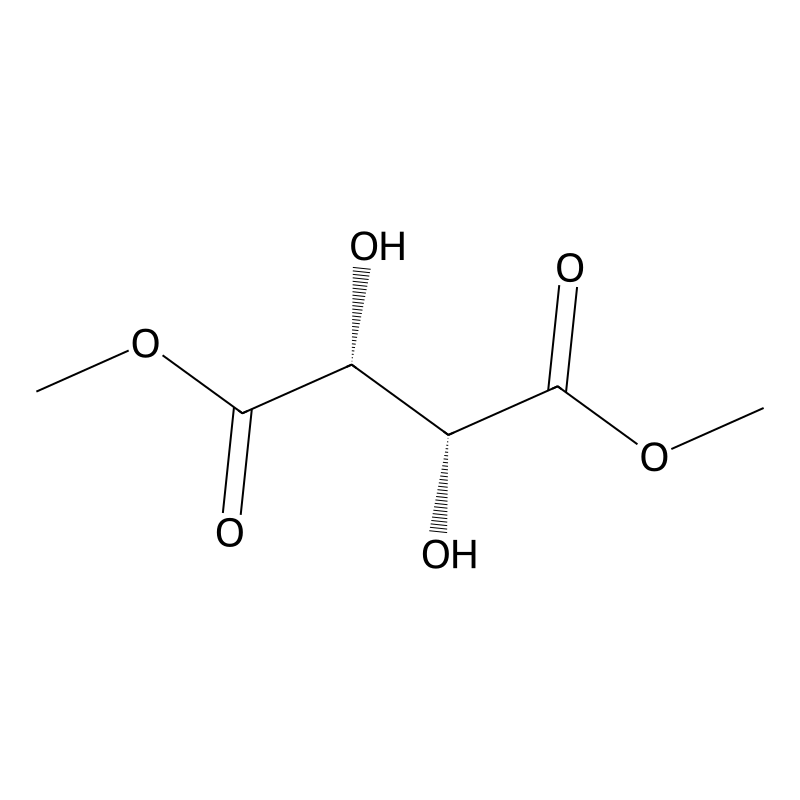

(+)-Dimethyl L-tartrate

Content Navigation

- 1. General Information

- 2. Procurement Baseline: (+)-Dimethyl L-tartrate as a Chiral Auxiliary and Building Block

- 3. The Limits of Interchangeability: Why Diethyl and Diisopropyl Tartrates Cannot Universally Substitute (+)-Dimethyl L-tartrate

- 4. Quantitative Evidence: Differentiating (+)-Dimethyl L-tartrate in Process Chemistry

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(+)-Dimethyl L-tartrate (CAS: 608-68-4) is a highly crystalline, enantiopure diester of L-tartaric acid widely utilized as a chiral auxiliary, ligand precursor, and stereocontrolling reagent in asymmetric synthesis. As a core component in the Sharpless asymmetric epoxidation and a foundational building block for TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands, it offers a highly defined C2-symmetric chiral environment. While sharing the same stereocenter configuration as its ethyl and isopropyl counterparts, the dimethyl ester presents a unique physicochemical profile—specifically characterized by higher water solubility, lower steric bulk, and distinct crystallization behaviors—that dictates its selection in specific scalable manufacturing and complex synthetic workflows [1].

In procurement and process design, treating (+)-dimethyl L-tartrate as a generic equivalent to diethyl L-tartrate (DET) or diisopropyl L-tartrate (DIPT) frequently leads to downstream processing failures. Although all three esters can induce high enantiomeric excesses in titanium-catalyzed epoxidations, their differing steric profiles and partition coefficients drastically alter reaction workups. The higher lipophilicity of DET and DIPT complicates their removal from non-polar reaction mixtures without harsh hydrolysis, whereas the dimethyl ester's higher aqueous solubility enables milder, phase-separation-based workups. Furthermore, in the synthesis of downstream chiral ligands and cycloaddition intermediates, the choice of the methyl ester directly governs the thermodynamic driving force of transacetalization and the ability to achieve chromatography-free purification via direct crystallization [1].

Chromatography-Free Purification via Adduct Crystallization in Cycloadditions

In the synthesis of complex aza-norbornene derivatives via Aza-Diels-Alder reactions, the choice of chiral auxiliary dictates the downstream purification requirements. When (+)-dimethyl L-tartrate is utilized to form the chiral imine dienophile, the resulting Diels-Alder adduct can be directly recrystallized from pentane to yield virtually diastereopure material. In contrast, the use of diethyl L-tartrate yields adducts that resist direct crystallization, necessitating resource-intensive chromatographic separation to achieve equivalent diastereomeric purity[1].

| Evidence Dimension | Downstream purification requirement |

| Target Compound Data | (+)-Dimethyl L-tartrate enables direct recrystallization of the adduct in pentane. |

| Comparator Or Baseline | Diethyl L-tartrate (adduct resists crystallization, requires chromatography). |

| Quantified Difference | Shift from chromatographic separation to direct crystallization for diastereopurity. |

| Conditions | Aza-Diels-Alder cycloaddition workup. |

Eliminating chromatography in favor of direct crystallization drastically reduces solvent consumption and scales efficiently in industrial manufacturing.

Thermodynamic Efficiency in TADDOL Ligand Precursor Synthesis

The synthesis of highly valuable TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) chiral ligands relies on the acetalization of tartrate esters. A highly effective route is acid-catalyzed transacetalization. Using (+)-dimethyl L-tartrate allows for the concurrent azeotropic or distillative removal of methanol (boiling point 64.7 °C). If diethyl L-tartrate is used, the byproduct is ethanol (boiling point 78.3 °C), which is comparatively more difficult to remove continuously to drive the equilibrium forward. The lower boiling point of the methanol byproduct makes the dimethyl ester the superior precursor for driving these transacetalization reactions to completion[1].

| Evidence Dimension | Byproduct removal temperature (driving equilibrium) |

| Target Compound Data | (+)-Dimethyl L-tartrate generates methanol (bp 64.7 °C). |

| Comparator Or Baseline | Diethyl L-tartrate generates ethanol (bp 78.3 °C). |

| Quantified Difference | 13.6 °C lower boiling point for the alcohol byproduct, facilitating easier distillative removal. |

| Conditions | Acid-catalyzed transacetalization with dimethyl acetals/ketals. |

Lowering the energy and time required to drive the reaction equilibrium to completion improves the throughput and yield of high-value chiral ligand synthesis.

Workup Compatibility and Phase Separation in Sharpless Epoxidation

In titanium-catalyzed Sharpless asymmetric epoxidations, (+)-dimethyl L-tartrate provides equivalent stereocontrol to the industry-standard diethyl L-tartrate, routinely achieving >95% enantiomeric excess (ee). However, the dimethyl ester differentiates itself through its significantly higher aqueous solubility. When the standard hydrolytic workup used to destroy the tartrate ester is unacceptable—due to the presence of base-sensitive functional groups on the target epoxy alcohol—the high water solubility of (+)-dimethyl L-tartrate allows it to be partitioned into the aqueous phase more efficiently than the more lipophilic ethyl or isopropyl esters, simplifying the isolation of the product [1].

| Evidence Dimension | Enantioselectivity and Workup Solubility |

| Target Compound Data | (+)-Dimethyl L-tartrate achieves >95% ee with high aqueous solubility for non-hydrolytic removal. |

| Comparator Or Baseline | Diethyl L-tartrate (achieves >95% ee but is less water-soluble, complicating non-hydrolytic workups). |

| Quantified Difference | Equivalent ee (>95%) combined with superior aqueous partitioning. |

| Conditions | Sharpless asymmetric epoxidation of allylic alcohols without base-catalyzed hydrolysis. |

Enables the efficient asymmetric epoxidation and subsequent isolation of highly sensitive molecules that cannot survive standard hydrolytic workup conditions.

Scalable Synthesis of TADDOL-Based Chiral Catalysts

Due to its ability to undergo highly efficient transacetalization driven by methanol distillation, (+)-dimethyl L-tartrate is the preferred starting material for the large-scale commercial and laboratory synthesis of TADDOLs and their titanium or phosphorus complexes [1].

Asymmetric Epoxidation of Base-Sensitive Allylic Alcohols

In synthetic routes where the resulting chiral epoxy alcohol is prone to base-catalyzed rearrangement (e.g., Payne rearrangement), (+)-dimethyl L-tartrate is selected over DET or DIPT because its higher water solubility permits auxiliary removal via aqueous extraction rather than destructive hydrolysis[2].

Chromatography-Free Diastereoselective Cycloadditions

(+)-Dimethyl L-tartrate is specifically chosen as a chiral auxiliary in Aza-Diels-Alder reactions when the process must be scaled, as its unique solid-state properties enable the direct purification of the resulting diastereomeric adducts via crystallization from pentane, bypassing costly silica gel chromatography [3].

References

- [1] Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138.

- [2] Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976.

- [3] Sävmarker, J. (2004). Developments in the Field of Aza-Diels-Alder Reactions, Catalytic Michael Additions and Automated Synthesis. Comprehensive Summaries of Uppsala Dissertations from the Faculty of Science and Technology.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant